Etiocholanolone glucuronide
Overview
Description
Synthesis Analysis
The synthesis of etiocholanolone glucuronide and related steroid glucuronides has been explored through direct quantification methods in human urine, using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the direct determination of etiocholanolone glucuronide without the need for hydrolysis and derivatization steps typical in gas chromatography-mass spectrometry (GC-MS) based methods (Pozo et al., 2008).
Molecular Structure Analysis
Investigations into the molecular structure of steroid glucuronide conjugates, including etiocholanolone glucuronide, have been conducted using mass spectrometry to study their electron impact fragmentation. This research helps elucidate the mass spectrometric behavior and fragmentation patterns of these conjugates, which are crucial for their identification and quantification in doping analysis and metabolic studies (Thevis et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of etiocholanolone glucuronide are intricately linked to its role as a metabolite in human physiology. Research into its synthesis, particularly using the glucuronylsynthase from Escherichia coli for steroid glucuronides synthesis, sheds light on its chemical behavior and potential applications in creating reference materials for analytical purposes (Ma et al., 2014).
Scientific Research Applications
1. Analytical Methodologies
Direct Quantification in Human Urine
Etiocholanolone glucuronide, among other steroid glucuronides, has been quantified directly in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method avoids hydrolysis and derivatization, common in gas chromatography-mass spectrometry (GC-MS) methods, allowing for low ng/ml concentration level determination (Pozo et al., 2008).
2. Metabolism Studies
Metabolism in Human Subjects
The metabolism of C14-etiocholanolone in human subjects reveals its rapid clearance from plasma and quantitative excretion in urine, emphasizing its role in steroid metabolism (Slaunwhite & Sandberg, 1958).
3. Biological Effects
Induction of Interleukin-1 in Humans
Etiocholanolone has been studied for its role in inducing interleukin-1, leading to systemic responses such as inflammation, fever, and leukocytosis. This highlights its potential role in immune response and inflammation (Watters et al., 1985).
4. Metabolite Profiling
Absorption, Metabolism, and Excretion in Humans
Research on oral testosterone in humans shows that etiocholanolone glucuronide is a major metabolite, demonstrating the extensive metabolism of testosterone and its conversion into glucuronides (Shinohara et al., 1980).
5. Role in Disease Conditions
Periodic Fever and Liver Disease
Etiocholanolone has been associated with recurrent febrile episodes and granulomatous liver disease, indicating its potential role in certain pathological conditions (Schenker et al., 1963).
6. Clinical Applications
Bone Marrow Assessment in Leukemia
Etiocholanolone has been used to assess bone marrow granulocyte reserves in acute leukemia patients, demonstrating its utility in clinical assessments and treatment planning (Godwin et al., 1968).
7. Implications for Drug Development
Oral Testosterone Therapy Research
Studies involving etiocholanolone glucuronide provide insights into the metabolism of orally dosed testosterone, crucial for developing effective oral testosterone therapies (Basit et al., 2018).
8. Nutritional Effects
Impact of Diet on Metabolism
The influence of diet and fasting on the metabolism of etiocholanolone and other steroids has been investigated, showing significant effects on steroid metabolism in response to nutritional changes (Hendrikx et al., 1968).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-SDHZCXLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335941 | |
Record name | Etiocholanolone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanolone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Etiocholanolone glucuronide | |
CAS RN |
3602-09-3 | |
Record name | Etiocholanolone glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3602-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanolone glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiocholanolone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANOLONE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK4DML9R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanolone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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